molecular formula C26H21NO6S B2584771 [9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone CAS No. 866895-78-5

[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone

Cat. No. B2584771
CAS RN: 866895-78-5
M. Wt: 475.52
InChI Key: LOZSLHBEOYRVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone is a useful research compound. Its molecular formula is C26H21NO6S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality [9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • A novel approach in organic synthesis involves the electrochemical generation of quinone intermediates from phenolic precursors. These intermediates can further react with amino alcohols to produce benzoxazine derivatives with potential antioxidative properties (Largeron & Fleury, 1998).
  • The synthesis of quinoline derivatives has been explored, demonstrating the versatility of sulfonyl groups as protective groups in the synthesis of complex molecules (Mizuno et al., 2006).

Medicinal Chemistry and Pharmacology

  • Quinoline derivatives containing the phenylaminosulfanyl moiety have shown potent anticancer activities against several human cancer cell lines, highlighting the potential of these compounds in cancer therapy. Notably, these compounds exhibit low toxicity in normal human kidney cells, suggesting a favorable therapeutic index (Ravichandiran et al., 2019).
  • The induction of phase II enzymes, such as quinone reductase, by compounds isolated from natural sources, underscores the potential of quinoline derivatives in cancer chemoprevention and the enhancement of cellular detoxification mechanisms (Jang et al., 2002).

Chemical Biology

  • Novel addition reactions of sulfoxides and sulfones have been investigated, which may serve as models for understanding the inhibition of key biological enzymes, such as acetylcholinesterase. This research could provide insights into the development of new therapeutic agents for diseases where enzyme inhibition is beneficial (Gorder et al., 1985).

properties

IUPAC Name

[9-(4-ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6S/c1-2-31-18-8-10-19(11-9-18)34(29,30)26-20-14-23-24(33-13-12-32-23)15-22(20)27-16-21(26)25(28)17-6-4-3-5-7-17/h3-11,14-16H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSLHBEOYRVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone

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